Cas no 7130-93-0 (6-AZABICYCLO[3.2.0]HEPTANE)
![6-AZABICYCLO[3.2.0]HEPTANE structure](https://ja.kuujia.com/scimg/cas/7130-93-0x500.png)
6-AZABICYCLO[3.2.0]HEPTANE 化学的及び物理的性質
名前と識別子
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- 6-AZABICYCLO[3.2.0]HEPTANE
- 6-Aza-bicyclo[3.2.0]heptane
- 821-407-7
- MFCD11204149
- CS-0183903
- D78832
- 6-Azabicyclo(3.2.0)heptane
- 7130-93-0
- cis-6-Azabicyclo[3.2.0]heptane
- 1354383-66-6
- SB11923
- Z372839324
- EN300-82021
- PS-15426
- 6-azabicyclo[3.2.0]heptane
- AKOS009296509
-
- MDL: MFCD11204149
- インチ: InChI=1S/C6H11N/c1-2-5-4-7-6(5)3-1/h5-7H,1-4H2
- InChIKey: GWFZPCFEIOINER-UHFFFAOYSA-N
- SMILES: C1NC2CCCC12
計算された属性
- 精确分子量: 97.089149355Da
- 同位素质量: 97.089149355Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 7
- 回転可能化学結合数: 0
- 複雑さ: 80.2
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.7
- トポロジー分子極性表面積: 12Ų
6-AZABICYCLO[3.2.0]HEPTANE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | \nEN300-82021-50mg |
6-azabicyclo[3.2.0]heptane |
7130-93-0 | 95.0% | 50mg |
$212.0 | 2022-10-09 | |
eNovation Chemicals LLC | Y1006074-5G |
6-azabicyclo[3.2.0]heptane |
7130-93-0 | 97% | 5g |
$2710 | 2024-05-23 | |
Enamine | \nEN300-82021-5000mg |
6-azabicyclo[3.2.0]heptane |
7130-93-0 | 95.0% | 5g |
$2697.0 | 2022-10-09 | |
Enamine | EN300-82021-0.5g |
6-azabicyclo[3.2.0]heptane |
7130-93-0 | 95% | 0.5g |
$568.0 | 2024-05-21 | |
Enamine | EN300-82021-5.0g |
6-azabicyclo[3.2.0]heptane |
7130-93-0 | 95% | 5.0g |
$2158.0 | 2024-05-21 | |
Enamine | \nEN300-82021-2500mg |
6-azabicyclo[3.2.0]heptane |
7130-93-0 | 95.0% | 2500mg |
$1580.0 | 2022-10-09 | |
eNovation Chemicals LLC | Y1006074-250MG |
6-azabicyclo[3.2.0]heptane |
7130-93-0 | 97% | 250mg |
$360 | 2024-05-23 | |
Enamine | EN300-82021-0.05g |
6-azabicyclo[3.2.0]heptane |
7130-93-0 | 95% | 0.05g |
$169.0 | 2024-05-21 | |
Enamine | EN300-82021-10.0g |
6-azabicyclo[3.2.0]heptane |
7130-93-0 | 95% | 10.0g |
$3201.0 | 2024-05-21 | |
Enamine | \nEN300-82021-100mg |
6-azabicyclo[3.2.0]heptane |
7130-93-0 | 95.0% | 100mg |
$315.0 | 2022-10-09 |
6-AZABICYCLO[3.2.0]HEPTANE 関連文献
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1. Stereochemical studies. Part 31. Ring closure reaction of cis- and trans-2-(bromomethyl)cycloalkylaminesGy?rgy G?nd?s,Kornélia L. Láng,Andrea Szeghy,Gy?rgy Dombi,Gábor Bernáth J. Chem. Soc. Perkin Trans. 1 1979 1770
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Maciej Malinowski,Rapha?l Hensienne,Nicolas Kern,Damien Tardieu,Anne Bodlenner,Damien Hazelard,Philippe Compain Org. Biomol. Chem. 2018 16 4688
6-AZABICYCLO[3.2.0]HEPTANEに関する追加情報
6-AZABICYCLO[3.2.0]HEPTANE (CAS No. 7130-93-0): A Versatile Bicyclic Compound in Modern Chemistry
6-AZABICYCLO[3.2.0]HEPTANE (CAS No. 7130-93-0) is a unique bicyclic organic compound that has garnered significant attention in pharmaceutical and synthetic chemistry. This nitrogen-containing heterocycle features a fused bicyclo[3.2.0]heptane structure, making it a valuable scaffold for drug discovery and material science applications. Researchers are particularly interested in its rigid molecular framework and stereochemical properties, which contribute to its diverse reactivity patterns.
The compound's azabicyclic structure has become increasingly relevant in addressing current challenges in medicinal chemistry, especially in the development of novel bioactive molecules. With the growing demand for targeted therapeutics and precision medicine, 6-AZABICYCLO[3.2.0]HEPTANE derivatives are being explored as potential building blocks for neurological agents and enzyme inhibitors. Its structural features allow for precise molecular interactions with biological targets, a key consideration in modern drug design.
From a synthetic chemistry perspective, 6-AZABICYCLO[3.2.0]HEPTANE presents interesting opportunities for stereoselective synthesis and ring-opening reactions. The compound's bicyclic strain and nitrogen lone pair contribute to its unique reactivity profile, enabling chemists to develop novel cascade reactions and tandem processes. These characteristics align well with current trends in green chemistry and atom economy, as researchers seek more efficient synthetic routes.
The pharmaceutical industry has shown particular interest in 6-AZABICYCLO[3.2.0]HEPTANE derivatives as potential chiral auxiliaries and pharmacophores. Recent studies have demonstrated their utility in creating central nervous system (CNS) active compounds, with potential applications in treating neurological disorders. This aligns with current healthcare priorities focusing on brain health and neurodegenerative diseases, making the compound particularly relevant to contemporary research.
In material science applications, the azabicyclic framework of 6-AZABICYCLO[3.2.0]HEPTANE offers advantages for developing advanced polymers and functional materials. Its rigid structure can impart desirable thermal and mechanical properties to materials, while the nitrogen atom provides sites for further functionalization. These characteristics are valuable in emerging fields such as smart materials and molecular electronics.
The synthesis and modification of 6-AZABICYCLO[3.2.0]HEPTANE derivatives continue to be active areas of research, with recent advances focusing on catalytic asymmetric synthesis and biocatalytic approaches. These developments reflect the broader chemical industry's shift toward more sustainable methodologies and environmentally friendly processes. The compound's versatility makes it an excellent candidate for structure-activity relationship (SAR) studies across multiple disciplines.
Analytical characterization of 6-AZABICYCLO[3.2.0]HEPTANE typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods are crucial for verifying the compound's purity and structural features, especially given the growing emphasis on quality control in chemical research and development. The precise determination of its stereochemistry and conformational properties remains an important aspect of current studies.
Looking forward, 6-AZABICYCLO[3.2.0]HEPTANE (CAS No. 7130-93-0) is poised to play an increasingly important role in both academic and industrial research. Its unique structural features address several current challenges in chemistry, from drug discovery to material design. As synthetic methodologies continue to advance, we can expect to see more innovative applications of this azabicyclic compound in solving complex problems across multiple scientific disciplines.
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